molecular formula C26H20N2O B570271 10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride CAS No. 122955-42-4

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one;dihydrochloride

Cat. No.: B570271
CAS No.: 122955-42-4
M. Wt: 376.4 g/mol
InChI Key: KHJFBUUFMUBONL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

XE 991 dihydrochloride is known to interact with KCNQ voltage-gated potassium channels, specifically inhibiting KCNQ1 (Kv7.1), KCNQ2 (Kv7.2), and KCNQ2 + KCNQ3 (Kv7.3) channels, as well as M-current . The nature of these interactions involves the blocking of these channels, which can influence various biochemical reactions within the cell .

Cellular Effects

The effects of XE 991 dihydrochloride on cells are largely due to its ability to block KCNQ voltage-gated potassium channels . This can influence cell function by altering cell signaling pathways and affecting gene expression . For instance, it has been shown to augment hippocampal ACh release .

Molecular Mechanism

XE 991 dihydrochloride exerts its effects at the molecular level primarily through its interaction with KCNQ voltage-gated potassium channels . It acts as a potent and selective blocker of these channels, thereby influencing the activity of enzymes and other biomolecules within the cell .

Temporal Effects in Laboratory Settings

The effects of XE 991 dihydrochloride can change over time in laboratory settings

Dosage Effects in Animal Models

XE 991 dihydrochloride has been used in animal experiments, and its effects can vary with different dosages

Metabolic Pathways

While XE 991 dihydrochloride is known to interact with KCNQ voltage-gated potassium channels

Transport and Distribution

The transport and distribution of XE 991 dihydrochloride within cells and tissues are likely influenced by its interactions with KCNQ voltage-gated potassium channels

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of XE991 involves the reaction of 9-anthracenone with 4-pyridylmethyl chloride in the presence of a base. The reaction typically occurs under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for XE991 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

XE991 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the pyridylmethyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride or potassium carbonate.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can lead to the formation of various alkylated derivatives of XE991 .

Scientific Research Applications

Properties

CAS No.

122955-42-4

Molecular Formula

C26H20N2O

Molecular Weight

376.4 g/mol

IUPAC Name

10,10-bis(pyridin-4-ylmethyl)anthracen-9-one

InChI

InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2

InChI Key

KHJFBUUFMUBONL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5

Origin of Product

United States

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